molecular formula C21H29NO B12561022 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine CAS No. 175602-48-9

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine

Cat. No.: B12561022
CAS No.: 175602-48-9
M. Wt: 311.5 g/mol
InChI Key: LZMHVVVOBPUYAF-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a 2,4-di-tert-butyl-6-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine typically involves the reaction of 2,4-di-tert-butyl-6-methoxyphenylboronic acid with a suitable pyridine derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions and activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Di-tert-butyl-6-methoxyphenylboronic acid
  • 2-tert-Butyl-4-methoxyphenol
  • 3,5-Di-tert-butyl-4-hydroxyanisole

Uniqueness

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

175602-48-9

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

2-(2,4-ditert-butyl-6-methoxyphenyl)-3-methylpyridine

InChI

InChI=1S/C21H29NO/c1-14-10-9-11-22-19(14)18-16(21(5,6)7)12-15(20(2,3)4)13-17(18)23-8/h9-13H,1-8H3

InChI Key

LZMHVVVOBPUYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=C(C=C2OC)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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